molecular formula C7H9BrN2O2 B2416717 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 1006453-39-9; 898054-60-9

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2416717
CAS No.: 1006453-39-9; 898054-60-9
M. Wt: 233.065
InChI Key: KBDNPXBZZYBXDA-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNPXBZZYBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has shown potential as a building block for the synthesis of various pharmaceutical agents. Its applications in drug development include:

  • Anti-inflammatory Agents : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential role in cancer therapeutics .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several pyrazole derivatives, including this compound, against MCF-7 breast cancer cells. The results indicated that specific modifications to the compound enhanced its efficacy, demonstrating a promising avenue for further research .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactivity:

  • Nucleophilic Substitution Reactions : The bromine atom in the structure allows for nucleophilic substitutions, facilitating the formation of various derivatives .
  • Formation of Complex Molecules : It acts as a precursor in synthesizing more complex organic molecules, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

The compound's unique properties have led to its exploration in material science:

  • Conductive Materials : Research indicates that derivatives can be incorporated into polymers to enhance conductivity and other physical properties .
  • Fluorescent Materials : The structural characteristics allow for modifications that can lead to fluorescent materials suitable for various applications in electronics and sensors.

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Ketoesters

The pyrazole core is typically constructed via cyclocondensation of hydrazines with β-ketoesters. For 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, this method involves:

Step 1: Formation of 1H-Pyrazole-4-carboxylic Acid
Ethyl 4-oxopentanoate reacts with hydrazine hydrate in ethanol under reflux (78°C, 12 hours) to yield ethyl 1H-pyrazole-4-carboxylate. Acidic hydrolysis (6 M HCl, 100°C, 6 hours) converts the ester to 1H-pyrazole-4-carboxylic acid.

Step 2: Bromination at the 4-Position
Bromination is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group acting as a meta-directing substituent.

Key Data:

Parameter Value
Yield (Step 1) 68–72%
Yield (Step 2) 85–90%
Reaction Time (Step 2) 4–6 hours

Direct Bromination of Preformed Pyrazole Derivatives

An alternative route starts with commercially available 1H-pyrazole-1-butanoic acid. Bromination with N-bromosuccinimide (NBS) in acetonitrile (0.1 M, 25°C, 24 hours) selectively substitutes the 4-position due to the electron-withdrawing effect of the butanoic acid chain.

Advantages:

  • Avoids multi-step synthesis.
  • Higher regioselectivity compared to PBr₃.

Alkylation of 4-Bromo-1H-pyrazole

Nucleophilic Substitution with Bromobutanoic Acid

4-Bromo-1H-pyrazole (CAS 2075-45-8) undergoes alkylation with γ-bromobutanoic acid in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 60°C for 8 hours, yielding the target compound.

Reaction Scheme:
$$
\text{4-Bromo-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{CH}_2\text{COOH} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$

Optimization Data:

Base Solvent Temperature (°C) Yield (%)
NaH DMF 60 78
K₂CO₃ DMF 80 45
DBU THF 25 62

Mitsunobu Coupling for Stereochemical Control

For chiral analogs, the Mitsunobu reaction couples 4-bromo-1H-pyrazole with (R)- or (S)-butane-1,4-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent oxidation of the alcohol to the carboxylic acid with Jones reagent (CrO₃/H₂SO₄) completes the synthesis.

Conditions:

  • DEAD/PPh₃, THF, 0°C → 25°C, 12 hours.
  • Jones oxidation: 0°C, 2 hours.

One-Pot Tandem Synthesis

Simultaneous Cyclization and Alkylation

A tandem approach condenses hydrazine, ethyl acetoacetate, and γ-bromobutanoic acid in acetic acid (120°C, 24 hours). This method integrates pyrazole formation and alkylation, reducing purification steps.

Mechanistic Insights:

  • Hydrazine attacks the β-ketoester to form a hydrazone intermediate.
  • Cyclization generates the pyrazole ring.
  • In situ alkylation with γ-bromobutanoic acid occurs via SN2 displacement.

Yield Comparison:

Method Yield (%) Purity (%)
Tandem synthesis 65 92
Sequential synthesis 75 98

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-bromo-1H-pyrazole, potassium butyrate, and tetrabutylammonium bromide (TBAB) as a catalyst achieves 55–60% yield in 2 hours. This method eliminates organic solvents and reduces energy consumption.

Environmental Metrics:

  • E-factor: 0.8 (vs. 5.2 for solution-phase synthesis).
  • PMI (Process Mass Intensity): 12.3.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A plug-flow reactor (PFR) operating at 100°C and 10 bar pressure enhances the reaction rate of the alkylation step. Key parameters include:

Residence Time (min) Conversion (%) Selectivity (%)
30 92 88
60 98 91

Cost Analysis:

  • Raw material cost: \$12.50/kg.
  • Energy consumption: 8.2 kWh/kg.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.85 (s, 1H, pyrazole-H), 4.30 (t, J = 6.8 Hz, 2H, N-CH₂), 2.35 (t, J = 7.2 Hz, 2H, CH₂COOH), 1.90–1.84 (m, 2H, CH₂).
  • IR (KBr): 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 675 cm⁻¹ (C-Br).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98% purity. Retention time: 6.7 minutes.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a brominated pyrazole derivative with a butanoic acid backbone. Key steps include:

  • Nucleophilic substitution : Reacting 4-bromo-1H-pyrazole with a halogenated butanoic acid precursor (e.g., bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Flash chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the product .
  • Yield Optimization : Adjusting reaction time (24–48 hours) and temperature (80–100°C). For example, analogs with similar substitution patterns achieved yields of 22–86% depending on steric and electronic factors .

Example Data from Analog Synthesis ():

CompoundSubstituentsYieldPurity (HPLC)
244-Bromophenyl86%>95%
254-Chlorophenyl27%>95%
264-Chloro/Chloro22%>95%

Advanced: How can structural ambiguities in crystallographic data of this compound be resolved using refinement tools like SHELXL?

Methodological Answer:

  • Heavy Atom Effects : The bromine atom introduces significant electron density, complicating refinement. Use SHELXL to apply anisotropic displacement parameters (ADPs) for Br and adjacent atoms, improving model accuracy .
  • Twinning Analysis : For twinned crystals, employ the TWIN/BASF command in SHELXL to refine twin fractions and HKLF 5 data .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to resolve geometric mismatches (e.g., bond lengths deviating by >3σ) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm) and butanoic acid CH₂ groups (δ 2.4–3.1 ppm). Coupling patterns distinguish regiochemistry .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 95–100 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and monitor degradation under stress conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrazole-containing analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Screening : Replace the bromine atom with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic effects. For example, 4-nitro analogs showed improved antimicrobial activity in related studies .
  • Pharmacophore Modeling : Use AutoDock or Schrödinger to map hydrogen-bonding interactions between the butanoic acid moiety and target enzymes (e.g., quinolin-3-yl derivatives in ) .
  • In Vitro Assays : Test analogs against disease-relevant cell lines (e.g., cancer or microbial models) to correlate substituent effects with IC₅₀ values .

Advanced: What challenges arise in regioselective functionalization of the pyrazole ring, and how can they be addressed?

Methodological Answer:

  • Regiochemical Control : The 4-position bromine directs electrophilic substitution to the 1- and 5-positions. Use DFT calculations (e.g., Gaussian) to predict reactivity hotspots and optimize reaction conditions .
  • Protecting Groups : Temporarily protect the butanoic acid carboxylate (e.g., as a methyl ester) to avoid side reactions during pyrazole bromination .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 5-position while retaining bromine .

Basic: How does the bromine atom influence the compound’s stability under storage or reaction conditions?

Methodological Answer:

  • Photodegradation : Bromine increases susceptibility to UV-induced cleavage. Store in amber vials at –20°C and monitor via LC-MS for debrominated byproducts .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Avoid prolonged heating during synthesis (>100°C) .

Advanced: Can computational methods predict the compound’s interaction with biological targets like GPCRs or kinases?

Methodological Answer:

  • Molecular Docking : Use PyMOL or MOE to simulate binding to cannabinoid receptors (e.g., CB1/CB2), leveraging pyrazole cores as templates (see for ligand design) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the butanoic acid side chain in aqueous vs. lipid bilayer environments .

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